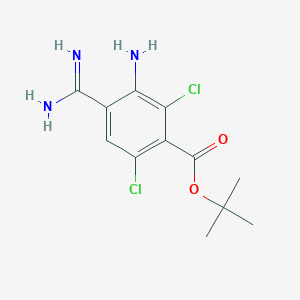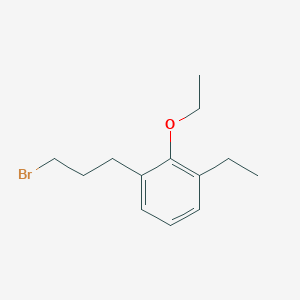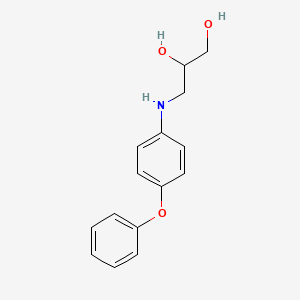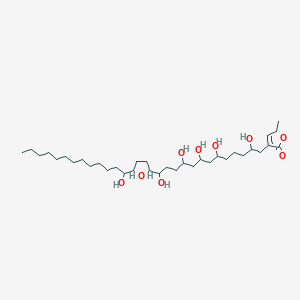
1-Boc-amino-4-carbamimidoyl-2,6-dichloro-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-amino-4-carbamimidoyl-2,6-dichloro-benzene is a heterocyclic organic compound with the molecular formula C12H15Cl2N3O2 and a molecular weight of 304.17 g/mol. It is primarily used in research and experimental applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Boc-amino-4-carbamimidoyl-2,6-dichloro-benzene typically involves the reaction of 2,6-dichloroaniline with tert-butyl carbamate in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the process may require heating to facilitate the reaction
Analyse Chemischer Reaktionen
1-Boc-amino-4-carbamimidoyl-2,6-dichloro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively studied.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Boc-amino-4-carbamimidoyl-2,6-dichloro-benzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Limited industrial applications, primarily in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Boc-amino-4-carbamimidoyl-2,6-dichloro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of protein structures or inhibition of enzyme activity. Detailed studies on its molecular targets and pathways are ongoing .
Vergleich Mit ähnlichen Verbindungen
1-Boc-amino-4-carbamimidoyl-2,6-dichloro-benzene can be compared with similar compounds like:
- 1-Boc-amino-4-carbamimidoyl-2,6-difluoro-benzene
- 1-Boc-amino-4-carbamimidoyl-2,6-dibromo-benzene
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The unique combination of chlorine atoms in this compound provides distinct chemical properties that make it valuable for specific research purposes.
Eigenschaften
CAS-Nummer |
885270-19-9 |
|---|---|
Molekularformel |
C12H15Cl2N3O2 |
Molekulargewicht |
304.17 g/mol |
IUPAC-Name |
tert-butyl 3-amino-4-carbamimidoyl-2,6-dichlorobenzoate |
InChI |
InChI=1S/C12H15Cl2N3O2/c1-12(2,3)19-11(18)7-6(13)4-5(10(16)17)9(15)8(7)14/h4H,15H2,1-3H3,(H3,16,17) |
InChI-Schlüssel |
GWMGBIMAXUZCFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C(=C1Cl)N)C(=N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14071073.png)




![4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14071115.png)


![(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14071137.png)




